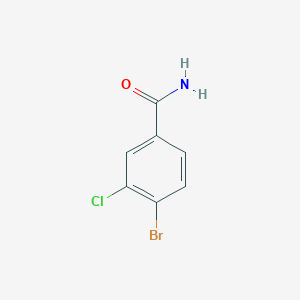
2-Oleoyl-3-palmitoyl-sn-glycerol
概要
説明
2-Oleoyl-3-palmitoyl-sn-glycerol is a diacylglycerol compound where the glycerol backbone is esterified with oleic acid at the second position and palmitic acid at the third position. This compound is a type of diglyceride, which plays a significant role in various biological processes and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oleoyl-3-palmitoyl-sn-glycerol typically involves the esterification of glycerol with oleic acid and palmitic acid. The reaction is often catalyzed by enzymes such as lipases, which provide specificity and efficiency. The process can be carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and in the presence of a suitable solvent like hexane .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of immobilized lipases on various supports to enhance the reaction rate and yield. The process can be scaled up by using continuous flow reactors, which allow for the continuous addition of reactants and removal of products, thereby increasing efficiency and productivity .
化学反応の分析
Types of Reactions: 2-Oleoyl-3-palmitoyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated oleic acid moiety, leading to the formation of peroxides and other oxidation products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by lipases or chemical catalysts, resulting in the release of free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the esterified fatty acids with other fatty acids, which can be catalyzed by lipases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Enzymatic hydrolysis can be carried out using lipases, while chemical hydrolysis may involve the use of acids or bases.
Transesterification: Lipases are commonly used as catalysts for this reaction, often in the presence of an alcohol such as methanol.
Major Products Formed:
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Free fatty acids (oleic acid and palmitic acid) and glycerol.
Transesterification: New esters formed by the exchange of fatty acids.
科学的研究の応用
2-Oleoyl-3-palmitoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in various environments.
Biology: The compound is involved in the study of lipid metabolism and signaling pathways in cells.
Medicine: It is used in the formulation of lipid-based drug delivery systems and as a component in nutritional supplements.
Industry: The compound is used in the production of emulsifiers, surfactants, and other industrial products
作用機序
The mechanism of action of 2-Oleoyl-3-palmitoyl-sn-glycerol involves its role as a signaling molecule in various biological pathways. It can activate protein kinase C, which is involved in regulating cell growth, differentiation, and apoptosis. The compound also interacts with lipid membranes, influencing their fluidity and permeability .
類似化合物との比較
1-Palmitoyl-2-oleoyl-sn-glycerol: This compound is an enantiomer of 2-Oleoyl-3-palmitoyl-sn-glycerol, with the positions of the fatty acids reversed.
1,3-Dioleoyl-2-palmitoyl-sn-glycerol: This compound has oleic acid at both the first and third positions and palmitic acid at the second position.
1,3-Dipalmitoyl-2-oleoyl-sn-glycerol: This compound has palmitic acid at both the first and third positions and oleic acid at the second position
Uniqueness: this compound is unique due to its specific arrangement of fatty acids, which influences its physical and chemical properties. This arrangement affects its behavior in biological membranes and its interaction with enzymes and other molecules .
特性
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYLHKQOBOSCP-QEJMHMKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150388 | |
| Record name | (1R)-1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl (9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1656-83-3 | |
| Record name | (1R)-1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl (9Z)-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-oleoylglycerol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl (9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N9443SF4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)







![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)





